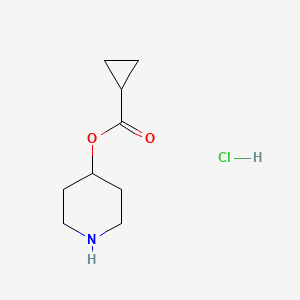

4-Piperidinyl cyclopropanecarboxylate hydrochloride

Description

Historical Context and Development

The development of this compound emerged from the broader historical progression of piperidine chemistry and cyclopropane carboxylic acid derivatives. The foundational work on cyclopropanecarboxylic acid esters can be traced to systematic investigations of small ring carboxylic acid chemistry, where researchers recognized the unique reactivity patterns imparted by ring strain. Early synthetic methodologies for cyclopropanecarboxamide production, as documented in patent literature from the 1990s, established crucial precedents for the preparation of cyclopropane-containing heterocyclic compounds through amidation reactions of cyclopropanecarboxylic acid esters. These pioneering studies demonstrated that cyclopropanecarboxylic acid derivatives could serve as versatile synthetic intermediates, particularly when coupled with nitrogen-containing heterocycles.

The specific synthesis of piperidine-4-carboxylate derivatives gained momentum through advances in Dieckmann cyclization reactions and related ring-forming processes. Researchers developed sophisticated methodologies for constructing spirocyclic piperidine derivatives, including those bearing cyclopropyl substituents, as part of drug discovery programs targeting various therapeutic areas. The formation of this compound represents a convergence of these synthetic strategies, combining well-established esterification chemistry with the structural complexity demanded by modern pharmaceutical applications. The compound's emergence as a commercially available research chemical reflects the systematic expansion of chemical space in heterocyclic chemistry, where manufacturers began producing specialized building blocks to support academic and industrial research programs.

Significance in Chemical Research

This compound occupies a distinctive position in chemical research due to its potential as a synthetic intermediate for complex molecular architectures. The compound serves as a crucial building block in the preparation of pharmaceutical candidates, particularly those targeting central nervous system pathways where piperidine-containing structures have demonstrated significant biological activity. Research investigations have highlighted the utility of similar piperidine derivatives in the synthesis of dipeptidyl peptidase-4 inhibitors, where the aminopiperidine motif provides essential structural features for enzyme interaction. The cyclopropyl group contributes conformational rigidity and unique electronic properties that can enhance binding affinity and selectivity in biological systems.

The compound's research significance extends beyond pharmaceutical applications to encompass fundamental studies in organic synthesis methodology. Cyclopropane-containing esters serve as valuable substrates for exploring novel ring-opening reactions and rearrangement processes that expand the available chemical space for drug discovery. The combination of the piperidine ring with the cyclopropanecarboxylate functionality creates opportunities for investigating cascade reactions and multi-step synthetic sequences that generate complex molecular frameworks in efficient synthetic operations. Furthermore, the hydrochloride salt form facilitates analytical characterization and enables precise stoichiometric control in synthetic applications, making it an essential tool for method development and optimization studies.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups and ring systems. The base name "piperidinyl" designates the six-membered saturated nitrogen heterocycle, with the "4-" prefix indicating substitution at the 4-position of the piperidine ring. The "cyclopropanecarboxylate" portion specifies the ester functionality derived from cyclopropanecarboxylic acid, while "hydrochloride" denotes the salt form with hydrochloric acid. This nomenclature system ensures unambiguous identification of the compound's structural features and facilitates accurate communication within the scientific community.

From a classification perspective, this compound belongs to multiple chemical categories that reflect its diverse structural elements and potential applications. As a heterocyclic compound, it falls within the broad class of nitrogen-containing organic molecules that form the backbone of many pharmaceutical agents. The presence of the cyclopropane ring places it among strained ring systems, which are known for their unique reactivity patterns and conformational properties. Additionally, the ester functional group classifies it as a carboxylic acid derivative, specifically an alkyl ester where the alkyl portion contains a heterocyclic substituent.

The compound's classification as a research chemical intermediate positions it within the specialized category of synthetic building blocks designed for pharmaceutical and fine chemical applications. This classification reflects its primary function as a starting material or intermediate in synthetic sequences rather than as a final pharmaceutical product, emphasizing its role in enabling the construction of more complex molecular architectures through subsequent chemical transformations.

Properties

IUPAC Name |

piperidin-4-yl cyclopropanecarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c11-9(7-1-2-7)12-8-3-5-10-6-4-8;/h7-8,10H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDCPUFHRFLMHDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)OC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219968-03-2 | |

| Record name | Cyclopropanecarboxylic acid, 4-piperidinyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219968-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthesis via Cyclopropanation of Cyclopropanecarboxylic Acid Derivatives

The most established approach involves the cyclopropanation of cyclopropanecarboxylic acid derivatives, such as esters or acid chlorides, with suitable carbenoid reagents. A notable example includes the transformation of cyclopropanecarboxylic acid derivatives into cyclopropanecarboxylates, followed by amination with piperidine.

- Conversion of cyclopropanecarboxylic acid to its acyl chloride using thionyl chloride.

- Reaction of the acyl chloride with a cyclopropyl precursor, such as a cyclopropyl methyl or phenyl derivative, via a cyclopropanation reaction, often employing diazocompounds or carbenoid reagents.

A detailed synthesis pathway is described where the cyclopropanecarboxylic acid derivative is converted into a cyclopropanecarbonyl chloride, which then reacts with piperidine to form the target compound.

| Step | Reagents & Conditions | Yield | Reference |

|---|---|---|---|

| Acid to acyl chloride | Thionyl chloride, reflux | - | |

| Cyclopropanation | Dimethylsulfoxonium methylide, DMSO | Moderate to high | |

| Amine coupling | Piperidine, base | - |

Amidation of Cyclopropanecarboxylic Acid Derivatives with Piperidine

Amidation of cyclopropanecarboxylic acid derivatives using carbodiimide-mediated coupling agents is a common route. The process involves activating the acid with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (N-hydroxybenzotriazole), followed by nucleophilic attack by piperidine.

- Amidation of cyclopropanecarboxylic acid with EDC/HOBt yields the corresponding amide with high efficiency.

- Subsequent reduction or alkylation steps introduce the piperidinyl group.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Amidation | Cyclopropanecarboxylic acid, EDC, HOBt, DIPEA, DCM | 98% | |

| N-Alkylation | Boc-protected piperidine, TFA deprotection | - |

Reductive Amination and Alkylation Strategies

Reductive amination of cyclopropanecarboxaldehyde derivatives with piperidine derivatives can be employed. This involves the formation of an imine intermediate, followed by reduction to form the desired amine.

- Reductive amination using cyclopropanecarbaldehyde and tert-butyl-piperidine-4-yl carbamate yields compounds with good efficiency.

- Boc-deprotection and N-alkylation steps produce the hydrochloride salt.

| Step | Reagents & Conditions | Yield | Reference |

|---|---|---|---|

| Reductive amination | Cyclopropanecarbaldehyde, tert-butyl-piperidine-4-yl carbamate, NaBH3CN | 64% | |

| Boc deprotection | TFA | - | |

| Salt formation | HCl in solvent | - |

Hydrochloride Salt Formation

Following synthesis of the free base or amine, formation of the hydrochloride salt is achieved by treatment with hydrogen chloride in suitable solvents such as dioxane, ethyl acetate, or methanol.

- Dissolve the free amine in a solvent like ethyl acetate.

- Add HCl in ethyl acetate or dioxane at room temperature.

- Stir until complete salt formation, confirmed by TLC or NMR.

Data Summary:

| Reagents | Conditions | Yield | Notes |

|---|---|---|---|

| HCl in dioxane | 20°C, 45 min | Quantitative | |

| HCl in ethyl acetate | 20°C, 1 h | 80-90% | |

| HCl in methanol | Overnight | 75-85% |

Summary of Key Findings and Data

Chemical Reactions Analysis

Types of Reactions: 4-Piperidinyl cyclopropanecarboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry

4-Piperidinyl cyclopropanecarboxylate hydrochloride serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical modifications, which are essential for drug design and the synthesis of novel compounds.

Biology

In biological research, this compound is utilized to study enzyme mechanisms and protein-ligand interactions. It has been shown to modulate the activity of specific enzymes and receptors, which is crucial for understanding its potential therapeutic effects.

Medicine

The compound has promising applications in medicinal chemistry, particularly in developing drugs targeting neurological disorders. Its interaction with neurotransmitter systems suggests potential benefits in treating conditions such as anxiety, depression, and other neuropsychiatric disorders.

Industry

In industrial settings, this compound is employed in the production of agrochemicals and specialty chemicals. Its role as an intermediate facilitates the development of various agricultural products.

Uniqueness

The distinct combination of piperidine and cyclopropane functionalities gives this compound specific chemical and biological properties that are valuable in research and industrial applications.

Study on Neurotransmitter Modulation

Research indicates that this compound exhibits significant activity as a modulator of neurotransmitter systems. A study demonstrated its effects on serotonin receptors, suggesting potential applications in treating mood disorders.

Antimicrobial Activity

Another study explored the antimicrobial properties of derivatives of this compound against resistant bacterial strains. Results indicated promising efficacy, paving the way for further investigation into its use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 4-piperidinyl cyclopropanecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares 4-piperidinyl cyclopropanecarboxylate hydrochloride with structurally or functionally related compounds, focusing on molecular features , pharmacological activity , and physicochemical properties .

Table 1: Structural and Functional Comparison

Key Research Findings

Structural Flexibility vs. In contrast, the fluorinated analog (4-fluoro-4-piperidinecarboxylic acid HCl) exhibits higher metabolic stability due to fluorine’s electronegativity, making it preferable for CNS-targeting drugs .

Alpha-methylfentanyl HCl shares a piperidinyl backbone but acts as a potent opioid agonist, highlighting how minor structural changes (e.g., cyclopropane vs. phenylpropanamide) drastically alter biological activity .

Physicochemical Properties: The target compound’s solubility in polar solvents (e.g., methanol, water) is superior to lipophilic analogs like methyl trans-2-(hydroxymethyl) cyclopropanecarboxylate, which requires organic solvents for dissolution . Storage conditions vary significantly: alpha-methylfentanyl HCl requires freezer storage (-10°C to -25°C) due to instability, whereas 4-piperidinyl cyclopropanecarboxylate HCl remains stable at RT .

Biological Activity

4-Piperidinyl cyclopropanecarboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article presents a comprehensive overview of its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₆ClNO₂

- Molecular Weight : Approximately 205.69 g/mol

- Structure : The compound features a piperidine ring attached to a cyclopropanecarboxylate moiety, which contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and receptors. Key mechanisms include:

- Modulation of Receptors : It acts as a modulator for neurotransmitter receptors, particularly those involved in neurological functions, which may provide therapeutic benefits in treating disorders such as Alzheimer's disease.

- Enzyme Interaction : The compound has been shown to influence enzyme activities, including beta-secretase inhibition, which is crucial in the pathogenesis of Alzheimer's disease .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Neuroprotection in Alzheimer's Models :

-

Pain Relief Studies :

- Experimental models demonstrated that administration of this compound resulted in significant reductions in pain response, indicating its analgesic potential.

-

Inflammation Modulation :

- Research indicated that the compound could downregulate pro-inflammatory cytokines in vitro, suggesting its utility in managing inflammatory conditions.

Comparison with Similar Compounds

The unique structure of this compound differentiates it from other related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| OT-551 hydrochloride | C₁₃H₂₄ClNO₃ | Exhibits anti-inflammatory properties |

| Piperidin-4-yl acetate | C₉H₁₅NO₂ | Primarily used as an anesthetic |

| 1-(4-Piperidinyl)cyclopropanecarboxylic acid | C₉H₁₅NO₂ | Lacks the hydrochloride salt |

Q & A

Q. What are the critical safety protocols for handling the hydrochloride salt form in laboratory settings?

- Methodological Answer : Use fume hoods and PPE (nitrile gloves, goggles) to prevent inhalation or dermal exposure. Store in airtight containers with desiccants (e.g., silica gel) to avoid hydrolysis. Spill management requires neutralization with sodium bicarbonate before disposal as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.